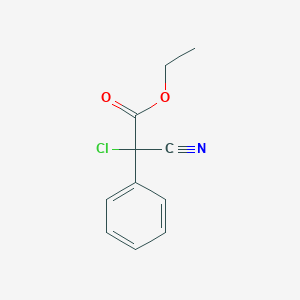

Ethyl 2-chloro-2-cyano-2-phenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

ethyl 2-chloro-2-cyano-2-phenylacetate |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-10(14)11(12,8-13)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |

InChI Key |

YQDPWAIURNHRTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl 2 Chloro 2 Cyano 2 Phenylacetate

The reactivity of Ethyl 2-chloro-2-cyano-2-phenylacetate is characterized by the interplay of its functional groups: the ester, the cyano group, the phenyl ring, and the chlorine atom, all attached to a central quaternary carbon. This unique structure allows for a diverse range of transformations, making it a valuable substrate for mechanistic studies.

Detailed Analysis of Nucleophilic Substitution Reactions

The presence of a chlorine atom on the quaternary carbon alpha to both a phenyl ring and a cyano group makes this compound a substrate for nucleophilic substitution reactions. The carbon atom is electrophilic due to the inductive effect of the chlorine, cyano, and ester groups. However, the steric hindrance around this tertiary carbon makes a direct S(_N)2 displacement challenging.

Reactions are more likely to proceed through an S(_N)1-type mechanism, where the initial step is the departure of the chloride ion to form a tertiary carbocation. This carbocation is significantly stabilized by resonance delocalization of the positive charge onto the adjacent phenyl ring and by the electron-withdrawing cyano and ester groups. The planar carbocation can then be attacked by a nucleophile from either face.

Common nucleophiles can be employed to displace the chloride. For instance, reaction with sodium azide (B81097) would be expected to yield Ethyl 2-azido-2-cyano-2-phenylacetate. The mechanism involves the formation of the stable tertiary carbocation, followed by the attack of the azide anion. Similarly, other nucleophiles like cyanide, hydroxide, or alkoxides could participate in such substitution reactions, leading to a variety of functionalized products. The stability of the intermediate carbocation is a key factor driving these transformations.

Nucleophilic Addition Reactions of the Cyano Group and Activated Methylene (B1212753)

The cyano (nitrile) group in this compound is susceptible to nucleophilic addition. The carbon atom of the C≡N triple bond is electrophilic and can be attacked by nucleophiles. For example, under acidic or basic conditions, the nitrile can undergo hydrolysis. The mechanism involves the nucleophilic attack of water (or hydroxide) on the nitrile carbon, followed by proton transfers to ultimately form a carboxylic acid amide, and upon further hydrolysis, a carboxylic acid.

The molecule also possesses an activated methylene group, though in this specific case it is a quaternary carbon. The principle of activation by adjacent electron-withdrawing groups (cyano and ester) is crucial. This electronic feature makes the alpha-proton (if it were present) highly acidic. In the context of the parent compound, ethyl phenylcyanoacetate, the alpha-proton is readily removed by a base to form a stabilized carbanion. This carbanion is a potent nucleophile that can participate in various reactions, including Michael additions to α,β-unsaturated compounds.

Anion-π Catalysis in Conjugate Additions

The nucleophilic character of the related compound, ethyl 2-cyano-2-phenylacetate (where hydrogen replaces chlorine), has been harnessed in studies of anion-π catalysis. Anion-π catalysis involves the stabilization of anionic transition states on π-acidic aromatic surfaces. In one study, the conjugate addition of ethyl 2-cyano-2-phenylacetate to 2-chloroacrylonitrile (B132963) was investigated in the presence of a fullerene catalyst. rsc.org

The reaction proceeds via the deprotonation of ethyl 2-cyano-2-phenylacetate to form a nucleophilic enolate. This enolate then adds to the electron-deficient alkene, 2-chloroacrylonitrile. The fullerene catalyst is believed to stabilize the anionic intermediate through anion-π interactions, thereby accelerating the reaction. While the enantioselectivity was negligible, this study demonstrated the compatibility of this class of nucleophiles with anion-π catalysis, achieving a 72% conversion to the dicyanide product over five days. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Conversion |

| Ethyl 2-cyano-2-phenylacetate | 2-Chloroacrylonitrile | Fullerene | Dicyanide adduct | 72% |

This table summarizes the findings of the anion-π catalysis study involving a close analog of the title compound.

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. bldpharm.com The nucleophile is typically a carbanion bearing a leaving group at the nucleophilic center. semanticscholar.org

A carbanion generated from this compound is a potential candidate for VNS reactions. Treatment with a strong base could, in principle, lead to a carbanion where the chlorine atom can act as the leaving group. This carbanion could then attack an electron-deficient arene, such as a nitroarene. The mechanism involves the addition of the carbanion to the aromatic ring to form a σ-adduct, followed by the elimination of HCl, facilitated by a base, to restore aromaticity. researchgate.net Reactions of similar compounds, like ethyl 2-chloropropionate, with nitrobenzene (B124822) have been shown to yield products where the alkyl group is introduced ortho or para to the nitro group. moldb.com

General VNS Mechanism:

Formation of a carbanion with a leaving group.

Nucleophilic attack on an electron-deficient aromatic ring to form a σ-adduct.

Base-induced β-elimination of the leaving group and a proton to restore aromaticity. researchgate.net

Electrophilic Reactivity and Functionalization Studies

While the molecule is rich in nucleophilic character at several positions, its enolate form can act as a nucleophile, enabling reactions with electrophiles at the alpha-carbon.

Electrophilic Fluorination Mechanisms

The carbon alpha to the cyano and ester groups can be deprotonated to form an enolate, which is a soft nucleophile. This enolate can react with electrophilic fluorinating agents, such as Selectfluor™ (F-TEDA-BF4), to introduce a fluorine atom at the alpha-position. The mechanism of electrophilic fluorination is a subject of ongoing research, with two primary pathways proposed: a polar, two-electron S(_N)2 mechanism and a single-electron transfer (SET) process. nih.gov

In the S(_N)2-type mechanism, the enolate directly attacks the fluorine atom of the electrophilic agent, displacing the nitrogen-containing leaving group in a single concerted step. Kinetic studies on the fluorination of 1,3-dicarbonyl compounds and enol esters with N-F reagents often support this polar, two-electron process. chemicalbook.comquizlet.com The reaction is thought to proceed via an oxygen-stabilized carbenium-like transition state. quizlet.comquizlet.com

Alternatively, the reaction could initiate with a single-electron transfer from the enolate to the fluorinating agent, generating a radical cation and a radical anion. These intermediates could then recombine to form the fluorinated product. However, radical probe experiments with certain substrates have failed to show rearranged products, which argues against the formation of free radical intermediates in those systems. nih.gov For the enolate of this compound, the reaction would likely proceed via the S(_N)2 pathway, given the stability of the enolate and the nature of common electrophilic fluorinating reagents.

| Proposed Mechanism | Key Intermediate(s) | Supporting Evidence |

| S(_N)2 | Oxygen-stabilized carbenium-like transition state | Kinetic studies, lack of rearranged products in some systems. nih.govchemicalbook.comquizlet.com |

| Single-Electron Transfer (SET) | Radical cation and radical anion | Postulated for certain substrates and reaction conditions. nih.gov |

This table compares the proposed mechanisms for electrophilic fluorination of enolates.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on "this compound" that adheres to the specific mechanistic and application-focused outline provided.

Searches for this particular compound in the context of C-cyanation reactions, Atom Transfer Radical Polymerization (ATRP), characterization of radical polymerization side reactions, oxidative and reductive transformations, and cyclization or ring-forming reactions did not yield specific research findings or mechanistic studies.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article covering the requested sections and subsections for this compound.

Other Significant Reaction Types

Esterification and Transesterification Processes

[Content could not be generated due to a lack of specific scientific literature and data.]

Synthetic Utility and Application As a Versatile Building Block and Intermediate

Construction of Complex Organic Architectures

The compound serves as a key building block for a variety of complex structures, including those with significant biological and material science applications.

The construction of all-carbon quaternary stereocenters, particularly those bearing two aryl groups, is a significant challenge in organic synthesis. While direct arylation of ethyl 2-chloro-2-cyano-2-phenylacetate is not extensively documented, its structure is primed for such transformations. Plausible synthetic routes include transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed α-arylation is a powerful method for forming C-C bonds at the α-position of esters and amides organic-chemistry.orgnih.gov. A similar strategy could be envisioned where the chloro group is displaced by an aryl nucleophile under palladium catalysis to furnish a 1,1-diaryl quaternary center.

Furthermore, methodologies for the synthesis of α,α-diaryl-α-amino acid precursors from related compounds, such as isocyanoacetate esters, have been developed nih.gov. These reactions proceed via the arylation of a highly sterically congested carbon atom, demonstrating the feasibility of creating such motifs nih.gov. The synthesis of α,α-diaryl α-amino esters has also been achieved through a one-pot protocol involving the arylation of Kukhtin–Ramirez intermediates derived from α-keto esters nih.gov. These analogous reactions suggest the potential of this compound to serve as a precursor to 1,1-diaryl quaternary structures, which are prevalent in medicinal chemistry.

Beta-Amino Acids: Chiral β-amino acids are crucial components of various pharmaceuticals and natural products. Although a direct conversion is not established, a plausible multi-step pathway from this compound can be proposed. This would likely involve an initial reaction, such as a Reformatsky-type reaction with an imine, followed by chemical manipulation of the cyano and ester groups to yield the desired β-amino acid structure.

Beta-Lactams: The β-lactam ring is a core structural feature of penicillin and other vital antibiotics. The synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene and an imine (the Staudinger synthesis). A highly relevant pathway involves the reaction of α-halo esters with imines. Specifically, the condensation of imines with titanium enolates derived from chloro- and cyano-ethyl acetates has been shown to produce α-chloro and α-cyano β-lactams in a single step researchgate.net. Another powerful method is the Reformatsky reaction, where an organozinc reagent generated from an α-halo ester reacts with an imine wikipedia.orgorganic-chemistry.orgbeilstein-journals.org. This aza-Reformatsky reaction is a direct methodology to prepare chiral β-amino esters, which can subsequently cyclize to form β-lactams beilstein-journals.orgresearchgate.net. Given that this compound is an activated α-halo ester, it is a suitable candidate for these transformations.

| Reaction Type | Reactants | Key Features | Product |

| Titanium Enolate Condensation | Imine, this compound, TiCl4 | One-step reaction at low temperatures. | α-Chloro-α-cyano-β-lactam |

| Aza-Reformatsky Reaction | Imine, this compound, Zinc | Forms β-amino ester intermediate which can cyclize. | β-Lactam |

Oxindoles: The oxindole motif is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds acs.org. A robust strategy for oxindole synthesis is the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides nih.govorganic-chemistry.org. This approach involves the cyclization of an anilide precursor to form the oxindole ring with high regioselectivity nih.govorganic-chemistry.org. This compound can be readily converted into the required α-chloro-α-cyano-α-phenyl acetanilide precursor by reaction with a substituted aniline. This anilide can then undergo intramolecular α-arylation, either catalyzed by a transition metal like palladium or promoted by a strong base such as potassium tert-butoxide, to yield a 3-cyano-3-phenyloxindole nih.gov.

| Reaction | Starting Material Derived from Target Compound | Catalyst/Reagent | Product |

| Intramolecular α-Arylation | N-Aryl-2-chloro-2-cyano-2-phenylacetamide | Palladium Acetate / Phosphine Ligand | 3-Cyano-3-phenyloxindole |

| Intramolecular α-Arylation | N-(halophenyl)-2-chloro-2-cyano-2-phenylacetamide | Potassium tert-butoxide | 3-Cyano-3-phenyloxindole |

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea youtube.comsynarchive.comresearchgate.net. This compound, as an α-halo carbonyl equivalent, is an ideal substrate for this reaction. The reaction proceeds via an initial S-alkylation of the thioamide/thiourea by the α-chloro ester, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring youtube.com. This method allows for the introduction of various functional groups onto the thiazole core, making it a versatile synthetic strategy bepls.comnih.gov.

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of interest for their unique electronic properties and applications in materials science. Extensive literature searches reveal that common synthetic routes to azulenes involve starting materials such as troponoids, pyrylium salts, or cycloaddition precursors jst.go.jpmdpi.commdpi.comthieme.de. There is no documented evidence in the reviewed literature to suggest that this compound is used as a direct precursor for the derivatization to azulene structures.

2-Amino-4-thiazolidinones are heterocyclic compounds with a range of biological activities. Their synthesis can be achieved through the reaction of an α-halo ester with thiourea. This reaction is a variation of the Hantzsch synthesis. The initial nucleophilic attack by the sulfur of thiourea on the α-carbon displaces the chloride. Subsequent intramolecular cyclization via attack of one of the nitrogen atoms onto the ester carbonyl group, followed by elimination of ethanol, yields the 2-amino-4-thiazolidinone ring. The phenyl and cyano groups from the starting material would be retained at the 5-position of the resulting heterocyclic ring.

Role in Multi-Component Coupling Processes and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy organic-chemistry.orgmdpi.com. α-Halo esters are valuable substrates in such reactions nih.gov. This compound, with its multiple functional groups, is a prime candidate for designing novel MCRs and cascade sequences.

For example, it could act as the alkylating agent in MCRs that involve the in-situ formation of a nucleophile. A plausible cascade reaction could involve an initial nucleophilic substitution of the chloride, followed by a subsequent intramolecular cyclization triggered by one of the other functional groups. Research on cascade reactions involving similar compounds, such as the oxidative cyclization of arylacrylamides with acetonitrile to form cyano-containing oxindoles, highlights the potential for complex molecule synthesis in a single step acs.org. The reactivity of the chloro group makes this compound a suitable electrophile for initiating such sequences.

Advanced Functionalization Strategies and Derivative Synthesis

The true versatility of this compound is demonstrated in its use for advanced functionalization, where the chloro group is substituted to install a wide range of other chemical moieties.

The displacement of the chloride from this compound provides a direct route to a variety of α-cyano derivatives. This transformation is a powerful tool for creating molecules with diverse properties and applications.

Alpha-Cyano Sulfones: These compounds can be prepared through the reaction of this compound with a sulfinate salt, such as sodium benzenesulfinate. The sulfinate anion acts as a nucleophile, displacing the chloride to form a new carbon-sulfur bond.

Alpha-Cyano Ketones: Synthesis of α-cyano ketones can be achieved through various methods, including the reaction with organometallic reagents followed by oxidation or by using acyl anion equivalents.

Alpha-Cyano Esters: While the parent molecule is already an ester, further modification can lead to other ester derivatives. More commonly, the term refers to the broader class of compounds accessible through the substitution of the chlorine, where the resulting molecule retains the α-cyano ester framework.

| Starting Material | Reagent | Product Class | Bond Formed |

| This compound | Sodium Sulfinate (RSO₂Na) | α-Cyano Sulfone | C-S |

| This compound | Organocuprate (R₂CuLi) | α-Cyano Ketone (after workup) | C-C |

| This compound | Carboxylate Salt (RCOONa) | α-Acyloxy-α-cyano Ester | C-O |

In polymer chemistry, controlling the structure and functionality of chain ends is crucial for developing advanced materials. Halogenated esters are widely used as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Ethyl 2-chloro-2-phenylacetate is a known initiator for ATRP. tcichemicals.com

By analogy, this compound serves as a highly effective ATRP initiator. The polymerization process is initiated by the abstraction of the chlorine atom by a transition-metal catalyst, generating a radical on the quaternary carbon that then propagates by adding to monomer units. Upon completion, the initiator fragment, -C(CN)(Ph)COOEt, is covalently attached to one end of every polymer chain. The presence of the cyano and phenyl groups on this end-group provides reactive handles for subsequent post-polymerization modification, allowing for the synthesis of block copolymers, star polymers, or polymer-biomolecule conjugates. Another related compound, ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate, is utilized as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, another method for controlled radical polymerization. sigmaaldrich.com

The reactivity of this compound makes it a valuable starting material for synthesizing specialized derivatives with potential applications in medicinal chemistry and materials science. For example, related cyanoacetyl-hydrazono derivatives have been used to synthesize novel sulfonamides that were evaluated for their cytotoxic activity. nih.gov The synthesis of such complex derivatives often begins with the reaction of a hydrazine with a cyano-ester precursor. nih.gov

The Knoevenagel condensation of ethyl cyanoacetate (B8463686) with various substituted benzaldehydes is a key step in the synthesis of novel monomers for copolymerization with vinyl acetate or styrene, leading to new polymers with tailored thermal and optical properties. chemrxiv.orgchemrxiv.org this compound can be used to access even more complex structures, where the resulting derivatives serve as key intermediates in the synthesis of bioactive heterocycles and functional materials.

Computational and Theoretical Studies on Ethyl 2 Chloro 2 Cyano 2 Phenylacetate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like Ethyl 2-chloro-2-cyano-2-phenylacetate, DFT calculations would be instrumental in elucidating its fundamental chemical properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Based on studies of similar compounds, the optimized geometry would reveal the spatial arrangement of the phenyl ring, the cyano and chloro groups, and the ethyl ester moiety around the central quaternary carbon.

The electronic structure, once the geometry is optimized, can be analyzed in detail. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. For instance, the oxygen atoms of the carbonyl group and the nitrogen of the cyano group would be expected to be electron-rich, while the carbonyl carbon and the carbon attached to the chlorine atom would be electron-deficient.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| C-Cl Bond Length | ~1.78 Å | Typical for α-chloro esters |

| C-CN Bond Length | ~1.47 Å | Standard for α-cyano esters |

| C=O Bond Length | ~1.21 Å | Characteristic of ester carbonyls |

| Phenyl Ring Orientation | Likely twisted relative to the ester plane to minimize steric hindrance | Common in substituted phenylacetates |

| Molecular Dipole Moment | Significant, due to the presence of multiple polar functional groups | General principle for electronegative substituents |

| Mulliken Atomic Charges | Negative charges on O, N, Cl; Positive charge on carbonyl C | DFT studies on related functionalized esters |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the phenyl ring, which is a common feature for aromatic compounds. The LUMO, on the other hand, would be expected to have significant contributions from the π* orbitals of the carbonyl and cyano groups, as well as the σ* orbital of the C-Cl bond. A small HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Phenyl ring and lone pairs of oxygen atoms | Susceptibility to electrophilic attack on the ring |

| LUMO | C=O and C≡N π* orbitals, C-Cl σ* orbital | Susceptibility to nucleophilic attack at the carbonyl carbon and displacement of the chloride |

| HOMO-LUMO Gap | Moderately small | Suggests a reactive molecule with potential for diverse chemical transformations |

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. For this compound, one could model various reactions, such as nucleophilic substitution at the α-carbon or reactions involving the ester or cyano functionalities.

For instance, in a nucleophilic substitution reaction where the chloride is displaced, DFT calculations could be used to model the transition state. This would provide insights into the reaction's activation energy and whether the mechanism is likely to be SN1 or SN2 in nature. Given the steric hindrance around the quaternary carbon, a dissociative (SN1-like) pathway might be plausible, but the presence of electron-withdrawing groups could also influence the stability of potential carbocation intermediates.

Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and aggregation properties of molecules. In this compound, several types of NCIs could be at play. Intramolecularly, there could be weak hydrogen bonds or other steric and electronic interactions that influence the preferred conformation.

Intermolecularly, π-π stacking interactions between the phenyl rings of adjacent molecules could be significant in the solid state or in concentrated solutions. Dipole-dipole interactions arising from the polar C-Cl, C=O, and C≡N bonds would also be important. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions.

Mechanistic Validation and Prediction of Reactivity and Selectivity

Computational studies can be used to validate proposed reaction mechanisms and to predict the reactivity and selectivity of a compound. By comparing the calculated activation energies for different possible reaction pathways, one can determine the most likely mechanism.

For this compound, computational models could predict its reactivity towards various nucleophiles and electrophiles. For example, by calculating the energies of the transition states for nucleophilic attack at the carbonyl carbon versus the α-carbon, one could predict the selectivity of a given nucleophile. Furthermore, the influence of different solvents on the reaction pathways could be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in a chemical flask. The stereoselectivity of reactions at the chiral center could also be investigated by modeling the transition states leading to different stereoisomers.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-2-cyano-2-phenylacetate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, starting from ethyl cyanoacetate, chlorination with POCl₃ or PCl₃ under anhydrous conditions at 0–5°C yields intermediates, followed by phenyl group introduction via Friedel-Crafts alkylation or Grignard reactions . Key factors include:

- Temperature control : Excess heat can lead to hydrolysis of the cyano group.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

Yield optimization requires monitoring by TLC or GC-MS to isolate intermediates.

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

- ¹H/¹³C NMR : The ester carbonyl (δ 165–175 ppm) and nitrile (δ 115–120 ppm) are diagnostic. Aromatic protons (δ 7.0–7.5 ppm) confirm phenyl substitution .

- IR : Strong absorptions at ~2250 cm⁻¹ (C≡N) and ~1740 cm⁻¹ (C=O) validate functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 215.6 (C₁₁H₁₀ClNO₂⁺) confirm the molecular formula .

Quantitative analysis requires calibration with certified reference standards (e.g., Cayman Chemical’s protocols ).

Q. What are the solubility and reactivity profiles of this compound in common organic solvents?

- Solubility : Highly soluble in acetone, chloroform, and DMSO; sparingly soluble in water (logP ~2.8) .

- Reactivity : The α-chloro and cyano groups are electrophilic sites for nucleophilic attack (e.g., amines, thiols). Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives .

Caution : Reactivity with strong oxidizing agents (e.g., KMnO₄) may generate toxic byproducts (e.g., cyanide).

Advanced Research Questions

Q. What mechanistic pathways explain the stereochemical outcomes of reactions involving this compound?

The compound’s planar α-carbon allows for both syn and anti addition during nucleophilic substitution. For example:

Q. How can advanced analytical techniques resolve data contradictions in impurity profiling?

Contradictions in impurity identification (e.g., vs. ethyl acetoacetate derivatives) are resolved via:

- HPLC-DAD/MS : Differentiates by retention time and fragmentation patterns.

- X-ray diffraction : Identifies crystal lattice impurities (e.g., hydrate vs. anhydrous forms) .

- Isotopic labeling : Traces hydrolysis pathways using ¹⁸O-labeled water .

Table 1 : Impurity Analysis of this compound

| Impurity | Source | Detection Method | Reference |

|---|---|---|---|

| Ethyl phenylacetate | Incomplete chlorination | GC-MS (m/z 164) | |

| Cyano-hydrolysate | Aqueous contamination | IR (loss of ~2250 cm⁻¹) |

Q. What strategies mitigate safety risks during large-scale synthesis?

Q. How do computational models predict the compound’s reactivity in novel reactions?

Molecular docking (AutoDock/Vina) predicts binding affinities for biological targets, while Gaussian simulations calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity . For example, the cyano group’s LUMO (-1.8 eV) facilitates nucleophilic attack, validated by experimental kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.